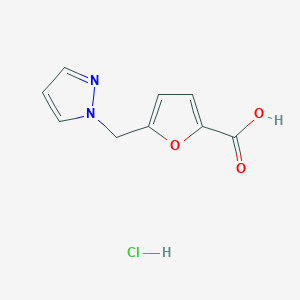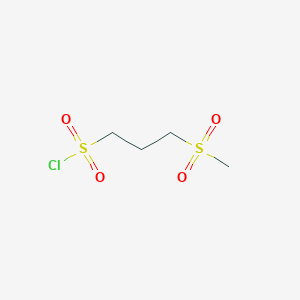
(2-Cyano-4-fluorophenyl)methanesulfonyl chloride
Overview
Description
(2-Cyano-4-fluorophenyl)methanesulfonyl chloride is an organic compound with the molecular formula C8H5ClFNO2S. It is a versatile chemical used in various scientific research and industrial applications. This compound is known for its reactivity and is often utilized in the synthesis of more complex molecules.
Mechanism of Action
Target of Action
It is known that methanesulfonyl chloride derivatives are often used in organic synthesis, particularly in the formation of sulfonate esters . These esters are good leaving groups, which makes them useful in nucleophilic substitution reactions .
Mode of Action
(2-Cyano-4-fluorophenyl)methanesulfonyl chloride likely interacts with its targets through nucleophilic substitution reactions. In these reactions, the sulfonate ester formed by the compound serves as a leaving group, facilitating the substitution .
Biochemical Pathways
The compound’s role in facilitating nucleophilic substitution reactions suggests that it may be involved in various biochemical pathways where such reactions occur .
Result of Action
The molecular and cellular effects of this compound’s action would depend on the specific context of its use, particularly the nature of the nucleophilic substitution reactions it facilitates .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other chemical species could potentially affect the compound’s reactivity and stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Cyano-4-fluorophenyl)methanesulfonyl chloride typically involves the reaction of (2-Cyano-4-fluorophenyl)methanesulfonyl fluoride with thionyl chloride. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity. The general reaction scheme is as follows:
(2−Cyano−4−fluorophenyl)methanesulfonylfluoride+SOCl2→(2−Cyano−4−fluorophenyl)methanesulfonylchloride+SO2+HF
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar synthetic routes. The process involves large-scale reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
(2-Cyano-4-fluorophenyl)methanesulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: This compound can react with nucleophiles such as amines, alcohols, and thiols to form corresponding sulfonamide, sulfonate, and sulfonothioate derivatives.
Hydrolysis: In the presence of water, this compound can hydrolyze to form (2-Cyano-4-fluorophenyl)methanesulfonic acid.
Reduction: It can be reduced to (2-Cyano-4-fluorophenyl)methanesulfonamide using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Typically carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the nucleophile added slowly to control the reaction rate.
Hydrolysis: Conducted in aqueous or mixed aqueous-organic solvents under acidic or basic conditions.
Reduction: Performed under anhydrous conditions with a suitable reducing agent.
Major Products Formed
Sulfonamide Derivatives: Formed from reactions with amines.
Sulfonate Esters: Formed from reactions with alcohols.
Sulfonothioate Derivatives: Formed from reactions with thiols.
(2-Cyano-4-fluorophenyl)methanesulfonic Acid: Formed from hydrolysis.
Scientific Research Applications
(2-Cyano-4-fluorophenyl)methanesulfonyl chloride is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis for the preparation of sulfonamide and sulfonate derivatives.
Biology: In the modification of biomolecules for studying enzyme mechanisms and protein interactions.
Medicine: As an intermediate in the synthesis of pharmaceutical compounds.
Industry: In the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
- (2-Cyano-4-chlorophenyl)methanesulfonyl chloride
- (2-Cyano-4-bromophenyl)methanesulfonyl chloride
- (2-Cyano-4-iodophenyl)methanesulfonyl chloride
Uniqueness
(2-Cyano-4-fluorophenyl)methanesulfonyl chloride is unique due to the presence of the fluorine atom, which imparts distinct electronic properties compared to its chloro, bromo, and iodo analogs. The fluorine atom can influence the reactivity and stability of the compound, making it suitable for specific applications where other halogenated analogs may not be as effective.
Properties
IUPAC Name |
(2-cyano-4-fluorophenyl)methanesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClFNO2S/c9-14(12,13)5-6-1-2-8(10)3-7(6)4-11/h1-3H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYIKSOJHAKSVFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)C#N)CS(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClFNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{1,4,6-trimethyl-3-oxo-1H,2H,3H-pyrazolo[3,4-b]pyridin-5-yl}acetic acid](/img/structure/B1523753.png)


![5-Bromo-2-chloro-3-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1523758.png)
![5-(chloromethyl)-4H,7H-pyrazolo[1,5-a]pyrimidin-7-one](/img/structure/B1523759.png)






![[(2-Aminoethyl)sulfanyl]cyclopentane hydrochloride](/img/structure/B1523772.png)


